molecular formula C25H29N3O5 B11392775 N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B11392775
M. Wt: 451.5 g/mol
InChI Key: RSHVLWCTTHEFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl group, a methoxyphenoxy group, and an oxadiazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

    Introduction of the cyclohexyl group: The final step involves the attachment of the cyclohexyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and protein binding due to its complex structure.

Medicine

    Drug Development:

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Electronics: Use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-hydroxyphenoxy)-N-{[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
  • N-cyclohexyl-2-(4-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Uniqueness

  • Methoxy Groups : The presence of methoxy groups in N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide enhances its reactivity and potential for forming hydrogen bonds.
  • Oxadiazole Ring : The oxadiazole ring provides unique electronic properties, making the compound suitable for various applications in material science and electronics.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

N-cyclohexyl-2-(4-methoxyphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C25H29N3O5/c1-30-20-10-8-18(9-11-20)25-26-23(33-27-25)16-28(19-6-4-3-5-7-19)24(29)17-32-22-14-12-21(31-2)13-15-22/h8-15,19H,3-7,16-17H2,1-2H3

InChI Key

RSHVLWCTTHEFJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.